1-(4-methylbenzyl)-1H-indole-6-carbaldehyde
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Overview
Description
1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound features a benzyl group substituted with a methyl group at the fourth position and an aldehyde group at the sixth position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzyl chloride and indole.
Formation of 1-(4-Methylbenzyl)indole: The first step involves the alkylation of indole with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Oxidation to Aldehyde: The resulting 1-(4-methylbenzyl)indole is then oxidized to form this compound. This oxidation can be achieved using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: PCC, MnO2, KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: HNO3, Br2
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitro or halogenated indole derivatives
Scientific Research Applications
1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various indole-based compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the therapeutic potential of indole derivatives in treating various diseases, including cancer and neurological disorders.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
1-Benzyl-1H-indole-6-carbaldehyde: Similar structure but lacks the methyl group on the benzyl ring.
1-(4-Chlorobenzyl)-1H-indole-6-carbaldehyde: Similar structure but has a chlorine atom instead of a methyl group on the benzyl ring.
1-(4-Methylbenzyl)-1H-indole-3-carbaldehyde: Similar structure but the aldehyde group is at the third position of the indole ring.
Uniqueness: 1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde is unique due to the specific positioning of the methyl group on the benzyl ring and the aldehyde group on the indole ring. This unique structure can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]indole-6-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-2-4-14(5-3-13)11-18-9-8-16-7-6-15(12-19)10-17(16)18/h2-10,12H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMDPYAYPGSDBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589405 |
Source
|
Record name | 1-[(4-Methylphenyl)methyl]-1H-indole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192997-34-5 |
Source
|
Record name | 1-[(4-Methylphenyl)methyl]-1H-indole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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